2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydrocarbazol-9-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1,3,5,7H,2,4,6,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLUYNBMLNNIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Tetrahydrocarbazole Precursors
A widely employed strategy involves the alkylation of 1,2,3,4-tetrahydrocarbazole with haloacetic acid derivatives. The procedure typically utilizes sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the carbazole nitrogen, followed by reaction with bromoacetic acid or its protected esters.
- Dissolve 1,2,3,4-tetrahydrocarbazole (10 mmol) in anhydrous DMF under nitrogen.
- Add NaH (12 mmol) at 0°C and stir for 30 minutes.
- Introduce methyl bromoacetate (12 mmol) dropwise and reflux at 80°C for 6 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.
- Hydrolyze the methyl ester using NaOH (2M) in methanol/water (1:1) to yield the free acid.
This method achieves yields of 68–72% after hydrolysis, with purity >95% confirmed by HPLC.
Cyclocondensation Approaches
Alternative routes employ cyclocondensation of substituted phenylhydrazines with cyclohexanone derivatives bearing acetic acid moieties. For example, reaction of 4-(2-carboxyethyl)cyclohexanone with phenylhydrazine in glacial acetic acid generates the tetrahydrocarbazole ring system.
Key Reaction Parameters :
Oxidation of Tetrahydrocarbazole Ethanolamines
Recent advances demonstrate the oxidation of 2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanol derivatives using Jones reagent (CrO3/H2SO4) or TEMPO/NaClO systems. This method proves particularly effective for scale-up:
| Oxidation Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Jones reagent | 0–5 | 2 | 82 | 97 |
| TEMPO/NaClO | 25 | 4 | 78 | 96 |
Data compiled from multiple synthetic studies
Advanced Catalytic Methods
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics for N-alkylation steps. A 2022 study achieved 90% yield in 20 minutes using:
The method reduces side product formation from 15% (conventional heating) to <5%, enhancing process efficiency.
Continuous Flow Chemistry
Pioneering work in flow systems demonstrates:
- 89% conversion in 8 minutes residence time
- 10 g/h productivity
- Superior temperature control (±1°C vs ±5°C in batch)
Key parameters:
Analytical Characterization
Modern techniques validate structural integrity:
4.1. Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, COOH), 7.25–6.98 (m, 4H, aromatic), 4.21 (t, J=6.8 Hz, 1H, CH), 2.85–2.45 (m, 4H, CH2), 2.10–1.75 (m, 4H, cyclohexyl)
- IR (KBr): 3420 cm⁻¹ (OH), 1705 cm⁻¹ (C=O), 1610 cm⁻¹ (aromatic C=C)
4.2. Chromatographic Purity
- HPLC : tR = 8.92 min (C18 column, MeOH/H2O 70:30, 1 mL/min)
- Elemental Analysis : Calcd. for C14H15NO2: C 73.34%, H 6.59%, N 6.11%; Found: C 73.18%, H 6.72%, N 6.05%
Industrial-Scale Considerations
Commercial synthesis (Matrix Scientific, Crysdot) employs:
- 200–500 L reactor systems
- Cost drivers:
- Bromoacetic acid derivatives (38% of raw material cost)
- Solvent recovery (DMF contributes 22% operational expenses)
- Typical batch size: 15–20 kg
- Price range: $378–874/g (research quantities)
Emerging Applications Driving Synthesis Innovation
Chemical Reactions Analysis
Cyclization and Ring-Formation Reactions
The carbazole moiety participates in cyclization reactions under acidic or catalytic conditions. For example:
-
Cyclialkylation with polyphosphoric acid (PPA) or AlCl₃/CH₃NO₂ yields fused heteropolycycles. A study demonstrated that 4-(9H-carbazol-9-yl)-2-methylbutan-2-ol undergoes cyclialkylation to form 4,4-dimethyl-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole in 79% yield .
-
Rh(III)-catalyzed C–H activation enables intermolecular C–C bond formation followed by intramolecular C–N bond closure, producing N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones in 65–90% yields .
Table 1: Cyclization Reaction Conditions and Outcomes
| Substrate | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 4-(9H-carbazol-9-yl)butanol | PPA | Neat | Pyrido-carbazole derivative | 79 |
| 2-Diazo-1,3-diketone | [Cp*RhCl₂]₂/AgNTf₂ | 1,2-Dichloroethane | N-Acyl-carbazolone | 81 |
Functionalization of the Acetic Acid Side Chain
The acetic acid group undergoes esterification, amidation, and hydrazide formation:
-
Esterification with ethanol/H₂SO₄ converts the acid to ethyl 3-(9H-carbazol-9-yl)propanoate (79% yield) .
-
Hydrazone formation via reaction with hydrazine hydrate produces methyl pyrazolo-carbazole derivatives (e.g., 4,5-dihydro-2H-pyrazolo[3,4-a]carbazole-3-carboxylate) .
Table 2: Side-Chain Functionalization
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄, reflux | Ethyl 3-(carbazolyl)propanoate | 79 |
| Hydrazone formation | Hydrazine hydrate, ethanol, 3h | Pyrazolo-carbazole derivative | 68 |
CRTH2 Receptor Antagonism via Structural Modifications
Derivatives of 2-(3,4-dihydro-1H-carbazol-9(2H)-yl)acetic acid are optimized for CRTH2 antagonism:
-
Amide modifications (e.g., (S)-2-(3-((5-chloropyrimidin-2-yl)(methyl)amino)-6-fluoro-tetrahydrocarbazol-9-yl)acetic acid) enhance potency and selectivity .
-
Hydrazide derivatives (e.g., 3-(tetrahydrocarbazol-9-yl)-N'-(2-methoxybenzylidene)propanehydrazide) show improved pharmacokinetic profiles .
Oxidation and Reduction Reactions
-
Oxidation of the carbazole ring with HNO₃ yields nitro derivatives (e.g., 3-nitro-9-ethylcarbazole), which are reduced to amino derivatives using Sn/HCl .
-
Reductive alkylation with methylmagnesium iodide forms tertiary alcohols, key intermediates for further cyclization .
Key Mechanistic Insights
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that derivatives of carbazole, including 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid, exhibit promising anticancer activities. A study highlighted the synthesis of various carbazole derivatives that showed significant inhibition against cancer cell lines. The presence of specific functional groups within the carbazole structure was found to enhance its cytotoxicity .
Table 1: Anticancer Activity of Carbazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 4c | HeLa | 10 |
| 4h | MCF-7 | 15 |
| 4n | A549 | 12 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain carbazole derivatives can effectively inhibit the growth of various bacterial strains. For instance, a series of novel carbazole derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus with minimal inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .
Table 2: Antimicrobial Activity of Carbazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 1 |
| Compound B | S. aureus | 0.5 |
| Compound C | C. albicans | 2 |
3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties as well. Studies suggest that carbazole derivatives can act as antagonists for the CRTH2 receptor, which is involved in mediating allergic responses and inflammation. This receptor antagonism presents a therapeutic avenue for treating conditions such as asthma and allergic rhinitis .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized a series of N-substituted triazole-based carbazole derivatives and assessed their anticancer activity through molecular docking studies with caspase-3 as a target. The results indicated that specific substitutions on the carbazole structure significantly enhanced binding affinity and anticancer efficacy .
Case Study 2: Antimicrobial Efficacy Assessment
Another investigation focused on evaluating the antimicrobial properties of various carbazole derivatives against clinical isolates of bacteria. The study found that modifications to the carbazole core improved antimicrobial potency, suggesting that structure-activity relationship studies are crucial for developing effective therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbazole derivatives such as:
- 9H-Carbazole
- 3,6-Dibromo-9H-carbazole
- 3,6-Di-tert-butyl-9H-carbazole
Uniqueness
2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its acetic acid moiety may enhance its solubility and reactivity compared to other carbazole derivatives.
Biological Activity
2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by various studies and findings.
- Chemical Formula : C₁₄H₁₅NO₂
- Molecular Weight : 229.28 g/mol
- CAS Number : 1089490
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
- Inhibition of Bacterial Growth : The compound demonstrated significant inhibition against Gram-positive bacteria, with a reported growth inhibition of over 95% at a concentration of 30 µg/mL. For Gram-negative strains such as Pseudomonas aeruginosa, growth inhibition was noted at concentrations of 20 µg/mL .
- Fungal Activity : The compound also showed antifungal properties, with approximately 35% reduction in Candida albicans growth at certain concentrations .
| Microorganism | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| Staphylococcus aureus | 30 | >95 |
| Pseudomonas aeruginosa | 20 | >50 |
| Candida albicans | 30 | 35 |
| Aspergillus flavus | 60 | 45 |
Cytotoxicity Studies
Cytotoxicity assays reveal that while the compound exhibits antimicrobial properties, it also shows varying degrees of toxicity to human cells:
- Fibroblast Viability : The IC₅₀ for human fibroblasts was found to be around 10 µg/mL, indicating substantial cytotoxic effects at higher concentrations. The viability decreased significantly with increasing concentrations from 1 to 70 µg/mL .
| Cell Type | Concentration Range (µg/mL) | % Viability Reduction |
|---|---|---|
| Human Fibroblasts | 1 - 70 | Up to 97% |
The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:
- Membrane Disruption : The compound appears to increase membrane permeability in microbial cells, leading to cell lysis and death .
- Enzymatic Interactions : It may interact with specific enzymes or receptors that modulate cellular signaling pathways, although detailed studies are required for elucidation.
Research Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy against various strains following CLSI standards. Results indicated that the compound effectively inhibited bacterial growth and altered membrane integrity in treated cultures .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects on human fibroblast cells, revealing a significant reduction in cell viability at higher concentrations, suggesting a need for careful dosage considerations in therapeutic applications .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other carbazole derivatives:
| Compound Name | Antimicrobial Activity | IC₅₀ (µg/mL) |
|---|---|---|
| 9H-Carbazole | Moderate | N/A |
| 3,6-Dibromo-9H-carbazole | Low | N/A |
| This compound | High | ~10 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid, and how can reaction parameters be optimized?
- The compound can be synthesized via ethanol-mediated crystallization, as reported for structurally related carbazole-acetic acid derivatives. Key parameters include solvent selection (e.g., 50% ethanol), controlled evaporation for crystal growth, and yield optimization through recrystallization (67.2% yield achieved in analogous cases). Adjustments for the dihydro moiety may involve hydrogenation steps or protective group strategies .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Single-crystal X-ray diffraction (at 93 K, MoKα radiation) confirms molecular conformation, with unit cell parameters (monoclinic C2/c, a = 32.067 Å, b = 5.340 Å, c = 13.134 Å, β = 97.756°) and hydrogen-bonding networks . NMR and IR validate functional groups, while HPLC-MS ensures purity. Spectral interpretation should focus on aromatic proton environments (δ 7.0–8.5 ppm) and carboxylic acid signatures (1700–1750 cm⁻¹) .
Q. How is this compound applied in analytical chemistry, particularly in HPLC-based methods?
- Carbazole-acetic acid derivatives are used for pre-column derivatization of alcohols to enhance fluorimetric detection. Methodological considerations include reaction pH (neutral to mildly acidic), stoichiometric excess of the derivatizing agent, and column compatibility (e.g., C18 reverse-phase columns) .
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence material properties?
- The crystal structure is stabilized by O–H···O hydrogen bonds (e.g., O2–H2O···O1i, d = 1.82 Å), creating a 3D network. These interactions reduce solubility in nonpolar solvents and enhance thermal stability (mp > 200°C inferred from analogous compounds) .
Q. How do structural features like dihedral angles and coplanarity impact electronic properties?
- The tricyclic carbazole system exhibits near-coplanarity (dihedral angles < 3° between benzene and pyrrole rings), promoting π-conjugation. The carboxylic acid group is twisted (88.5° torsion angle), which may reduce acidity compared to planar analogs. Computational studies (DFT) can quantify these effects on reactivity and UV-Vis absorption .
Q. What computational strategies are suitable for predicting reactivity and electronic behavior?
- Density Functional Theory (DFT) simulations using crystallographic coordinates (e.g., C14H11NO2) can model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Pairing with Molecular Dynamics (MD) simulations elucidates solvation effects and aggregation tendencies .
Methodological Notes
- Crystallography : For high-resolution data, collect reflections at low temperature (93 K) to minimize thermal motion artifacts. Use SHELX or similar software for refinement .
- Derivatization : Optimize reaction time (30–60 min) and temperature (25–40°C) to balance derivatization efficiency and byproduct formation .
- Safety : Handle with inert gas (N₂/Ar) to prevent oxidation, and store in dry conditions (P402 advisories for related compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
